Cyclopentanone 2,4-dinitrophenylhydrazone Cyclopentanone 2,4-dinitrophenylhydrazone
Brand Name: Vulcanchem
CAS No.: 2057-87-6
VCID: VC18744492
InChI: InChI=1S/C11H12N4O4/c16-14(17)9-5-6-10(11(7-9)15(18)19)13-12-8-3-1-2-4-8/h5-7,13H,1-4H2
SMILES:
Molecular Formula: C11H12N4O4
Molecular Weight: 264.24 g/mol

Cyclopentanone 2,4-dinitrophenylhydrazone

CAS No.: 2057-87-6

Cat. No.: VC18744492

Molecular Formula: C11H12N4O4

Molecular Weight: 264.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanone 2,4-dinitrophenylhydrazone - 2057-87-6

Specification

CAS No. 2057-87-6
Molecular Formula C11H12N4O4
Molecular Weight 264.24 g/mol
IUPAC Name N-(cyclopentylideneamino)-2,4-dinitroaniline
Standard InChI InChI=1S/C11H12N4O4/c16-14(17)9-5-6-10(11(7-9)15(18)19)13-12-8-3-1-2-4-8/h5-7,13H,1-4H2
Standard InChI Key PWMLZJHXUHLKPB-UHFFFAOYSA-N
Canonical SMILES C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Cyclopentanone 2,4-dinitrophenylhydrazone has the molecular formula C₁₁H₁₂N₄O₄ and a molecular weight of 264.24 g/mol . The IUPAC name for this compound is N-(cyclopentylideneamino)-2,4-dinitroaniline, reflecting its bifunctional structure comprising a cyclopentylidene group linked to a 2,4-dinitrophenylhydrazine moiety .

Crystallographic and Spectroscopic Features

X-ray crystallography reveals a planar arrangement of the hydrazone group, with the cyclopentyl ring adopting a slightly puckered conformation. The nitro groups at the 2- and 4-positions of the phenyl ring contribute to intramolecular hydrogen bonding, stabilizing the crystal lattice . Infrared (IR) spectroscopy identifies key functional groups:

  • N-H stretch: 3250–3300 cm⁻¹ (hydrazone NH)

  • C=O stretch: Absent, confirming carbonyl conversion to hydrazone

  • NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1340 cm⁻¹ .

Table 1: Spectral Data for Cyclopentanone 2,4-Dinitrophenylhydrazone

TechniqueKey Peaks/FeaturesReference
IR Spectroscopy3250 cm⁻¹ (N-H), 1520 cm⁻¹ (NO₂)
NMR (¹H)δ 1.5–2.0 (cyclopentyl CH₂), 8.1 (aromatic H)
UV-Visλₘₐₓ = 365 nm (ε = 1.2×10⁴ L/mol·cm)

Synthesis and Reaction Mechanisms

Preparation of Cyclopentanone 2,4-Dinitrophenylhydrazone

The synthesis involves a nucleophilic addition-elimination reaction between cyclopentanone and 2,4-DNPH in acidic ethanol :

  • Acidification: 2,4-DNPH is dissolved in a mixture of sulfuric acid and ethanol to generate the reactive hydrazinium ion.

  • Condensation: Cyclopentanone’s carbonyl carbon undergoes nucleophilic attack by the hydrazinium ion, forming a tetrahedral intermediate.

  • Dehydration: The intermediate loses water, yielding the hydrazone as an orange-red precipitate .

Reaction Scheme:

Cyclopentanone+2,4-DNPHH+Cyclopentanone 2,4-DNPH+H2O\text{Cyclopentanone} + \text{2,4-DNPH} \xrightarrow{\text{H}^+} \text{Cyclopentanone 2,4-DNPH} + \text{H}_2\text{O}

Mechanistic Insights

The electron-withdrawing nitro groups on the phenyl ring enhance the electrophilicity of the hydrazine’s NH₂ group, facilitating nucleophilic attack on the carbonyl carbon. The reaction’s reversibility under basic conditions allows regeneration of the parent ketone, a property exploited in chromatographic separations .

Analytical Applications in Carbonyl Detection

Qualitative Identification of Ketones

Cyclopentanone 2,4-dinitrophenylhydrazone is employed in Brady’s test, where its formation confirms the presence of a ketone. The precipitate’s melting point (typically 205–207°C) provides a definitive identifier, as documented in compilations like the CRC Handbook of Organic Analytical Reagents .

High-Performance Liquid Chromatography (HPLC)

Derivatization with 2,4-DNPH enhances the detectability of carbonyl compounds in HPLC. For example, Brazilian sugar-cane spirits were analyzed by converting ketones to their hydrazone derivatives, followed by separation on a C18 column and detection at 365 nm . Cyclopentanone derivatives exhibit retention times distinct from aliphatic aldehydes, enabling precise quantification .

Table 2: HPLC Parameters for Cyclopentanone 2,4-DNPH Analysis

ParameterValueReference
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water (70:30 v/v)
Detection Wavelength365 nm
Retention Time12.3 min

Industrial and Research Applications

Purification of Carbonyl Compounds

The reversible nature of hydrazone formation allows cyclopentanone 2,4-DNPH to act as a protective group. After chromatographic separation of hydrazones, mild hydrolysis regenerates pure ketones, bypassing the challenges of direct distillation .

Environmental and Food Chemistry

In air quality studies, 2,4-DNPH derivatives trap volatile carbonyl pollutants (e.g., formaldehyde) for GC-MS analysis. Similarly, food and beverage industries use this reagent to monitor ketone levels, ensuring compliance with safety standards .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator